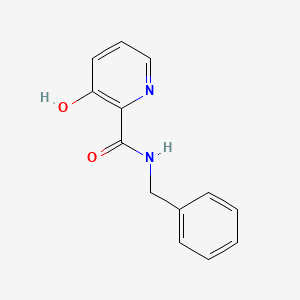

N-Benzyl-3-hydroxypicolinamide

Description

Contextualization of 3-Hydroxypicolinamide (B1208869) Scaffold in Medicinal Chemistry Research

The 3-hydroxypicolinamide scaffold is a significant structural motif in medicinal chemistry, primarily recognized for its role as a metal-chelating pharmacophore. This capability is central to its function as an inhibitor of various metalloenzymes. The arrangement of the pyridine (B92270) nitrogen, the 3-hydroxy group, and the amide oxygen allows for effective bidentate chelation of metal ions within the active sites of enzymes, disrupting their catalytic activity.

A prominent area of research for this scaffold is in the development of inhibitors for hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). nih.govnih.gov These enzymes contain an essential iron(II) ion at their catalytic center. nih.gov The 3-hydroxypicolinamide moiety can mimic the binding of the native co-substrate, 2-oxoglutarate, and chelate this iron ion, thereby inhibiting the enzyme. cam.ac.uk This mechanism of action has made the scaffold a cornerstone in the design of drugs for conditions like anemia associated with chronic kidney disease. nih.govnih.govindianjnephrol.org

The importance of the 3-hydroxy group is further underscored in studies of natural product analogues like UK-2A, an antifungal agent. researchgate.net Structure-activity relationship (SAR) studies have revealed that the 3-OH group on the picolinamide (B142947) ring is critical for the compound's inhibitory potency. researchgate.net This feature is also seen in other related heterocyclic structures, such as 3-hydroxypyridin-4-ones, which are explored as tyrosinase inhibitors, and hydroxamic acids, which are well-known inhibitors of metalloenzymes like urease and histone deacetylases (HDACs). rndsystems.comnih.govnih.gov The consistent finding across these different molecular contexts is that the hydroxypyridine or similar chelating motif is a privileged structure for targeting metalloenzymes.

Table 1: Biological Activities Associated with the 3-Hydroxypicolinamide Scaffold and Related Structures

| Scaffold/Motif | Target Class | Example Application | Key Finding | Citations |

|---|---|---|---|---|

| 3-Hydroxypicolinamide | Metalloenzymes (HIF Prolyl Hydroxylase) | Anemia of Chronic Kidney Disease | Acts as a 2-oxoglutarate mimetic to chelate Fe(II) in the enzyme's active site. | nih.govnih.govcam.ac.uk |

| 3-Hydroxypicolinamide | Fungal Enzymes | Antifungal Agents (UK-2A analogues) | The 3-OH group is critical for potent inhibitory activity. | researchgate.net |

| 3-Hydroxypyridin-4-one | Metalloenzymes (Tyrosinase) | Tyrosinase Inhibition | The scaffold is effective for designing new tyrosinase inhibitors. | rndsystems.com |

| Hydroxamic Acid | Metalloenzymes (Urease, HDACs) | Enzyme Inhibition | The R-CO-N-OH structure is a versatile metal-binding group for enzyme inhibitors. | nih.govnih.gov |

Significance of N-Benzyl Substitution in Chemical Space Exploration

The N-benzyl group is a frequently employed substituent in drug discovery campaigns to modulate the biological activity and physicochemical properties of lead compounds. researchgate.net Its incorporation into a molecule can significantly enhance binding affinity and functional activity at various biological targets. researchgate.netnih.gov This is often attributed to its ability to engage in favorable cation-π and π-π interactions with aromatic amino acid residues in the active site of a target protein. researchgate.net

The utility of the N-benzyl moiety is demonstrated across a wide range of molecular frameworks:

N-Benzyl Piperidines: This structural motif is found in numerous bioactive compounds and clinical candidates. researchgate.netnih.gov The benzyl (B1604629) group enhances affinity for molecular targets and can improve solubility by allowing for salt formation at the tertiary nitrogen. researchgate.net

N-Benzyl Phenethylamines: In the context of serotonin (B10506) receptor agonists, the addition of an N-benzyl group to the phenethylamine (B48288) scaffold was found to dramatically improve both binding affinity and functional activity. nih.gov

N-Benzyl Indoles: Studies on indole-based thiosemicarbazones showed that N-benzyl substitution markedly enhanced their inhibitory activity against the tyrosinase enzyme. researchgate.net

N-Benzyl Pyridinium (B92312) Derivatives: A library of N-benzylpyridinium-based compounds yielded potent acetylcholinesterase (AChE) inhibitors, with one benzyl-containing derivative showing higher potency than the reference drug donepezil. nih.gov

Medicinal chemists utilize the N-benzyl group as a versatile tool for exploring the chemical space around a core scaffold. researchgate.net Its structural flexibility and defined three-dimensional nature provide a platform for fine-tuning efficacy and optimizing properties like potency and toxicity. researchgate.net

Overview of Research Trajectories for N-Benzyl-3-hydroxypicolinamide and Analogues

The primary research trajectory for this compound and its analogues focuses on their development as inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylase (PHD). nih.govnih.gov HIF is a key transcription factor that regulates cellular responses to low oxygen levels (hypoxia), including the production of erythropoietin (EPO), the hormone that stimulates red blood cell production. nih.govcam.ac.uk Under normal oxygen conditions, PHD enzymes hydroxylate the HIF-α subunit, leading to its degradation. mdpi.com By inhibiting PHD, small molecules can stabilize HIF-α, leading to increased EPO production, which is a therapeutic strategy for treating anemia. nih.govmdpi.com

This compound analogues have been specifically designed and investigated as PHD inhibitors. In this molecular design:

The 3-hydroxypicolinamide core serves as a structural mimic of 2-oxoglutarate, the enzyme's natural co-substrate. It occupies the co-substrate binding site and chelates the catalytic Fe(II) ion, which is essential for the enzyme's function. cam.ac.uk

The N-benzyl group extends into an adjacent pocket of the enzyme's active site. Modifications to the benzyl ring allow for the exploration of structure-activity relationships to enhance potency and selectivity.

A patent for 3-hydroxyl pyridine compounds describes various N-(substituted benzyl)-3-hydroxypicolinamide derivatives, highlighting their intended use as PHD inhibitors. This research has led to the development of several potent PHD inhibitors, some of which have advanced into clinical trials for the treatment of anemia of chronic kidney disease. nih.govindianjnephrol.org

Table 2: Research Findings on N-Substituted 3-Hydroxypicolinamide Analogues as HIF-PHD Inhibitors

| Compound Class | Therapeutic Target | Mechanism of Action | Intended Application | Citations |

|---|---|---|---|---|

| N-(Substituted benzyl)-3-hydroxypicolinamides | Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PHD) | Inhibition of the HIF-PHD enzyme by chelating the active site Fe(II) ion, leading to stabilization of HIF-α. | Treatment of anemia, particularly in chronic kidney disease, by stimulating endogenous erythropoietin (EPO) production. | nih.govnih.govnih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C13H12N2O2 |

|---|---|

Molecular Weight |

228.25 g/mol |

IUPAC Name |

N-benzyl-3-hydroxypyridine-2-carboxamide |

InChI |

InChI=1S/C13H12N2O2/c16-11-7-4-8-14-12(11)13(17)15-9-10-5-2-1-3-6-10/h1-8,16H,9H2,(H,15,17) |

InChI Key |

GUHJLBGSLLTBAQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=C(C=CC=N2)O |

Origin of Product |

United States |

Synthetic Strategies and Advanced Chemical Derivatization of N Benzyl 3 Hydroxypicolinamide

Established Synthetic Pathways for the 3-Hydroxypicolinamide (B1208869) Core

The formation of the 3-hydroxypicolinamide core is the foundational step in the synthesis of the target compound and its analogues. This typically involves the preparation and subsequent amidation of a 3-hydroxypicolinic acid precursor.

Picolinic Acid Precursors and Amidation Reactions

The primary route to the 3-hydroxypicolinamide core begins with 3-hydroxypicolinic acid. This precursor can be synthesized through various means, including the oxidation of α-picoline. orgsyn.org Once obtained, the carboxylic acid is activated to facilitate amide bond formation. Standard amidation procedures involve coupling the acid with the desired amine in the presence of a coupling agent.

Commonly used coupling agents include dicyclohexylcarbodiimide (B1669883) (DCC) with an additive like 4-dimethylaminopyridine (B28879) (DMAP), or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) with a base such as N,N-diisopropylethylamine (DIEA). kemdikbud.go.idnih.gov For instance, the amidation of 3-hydroxypicolinic acid with L-serine methyl-ester-HCl has been successfully achieved using DCC and DMAP in pyridine (B92270). kemdikbud.go.id Similarly, HATU has been employed for the coupling of 3-hydroxypicolinic acid with various amines in a dichloromethane (B109758) (DCM) and dimethylformamide (DMF) solvent system. nih.gov Another effective method involves activating the carboxylic acid with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an N-acylimidazolide intermediate, which then readily reacts with an amine. cdnsciencepub.comacs.org

| Precursor | Amine | Coupling Reagents | Solvent | Yield | Reference |

| 3-Hydroxypicolinic Acid | L-Serine methyl-ester-HCl | DCC, DMAP | Pyridine | Not Specified | kemdikbud.go.id |

| 3-Hydroxypicolinic Acid | Various Amines | HATU, DIEA | DCM/DMF | 65-90% | nih.gov |

| 3-Hydroxypicolinic Acid | n-Propylamine | CDI | THF | Not Specified | cdnsciencepub.com |

| 3-Methoxypicolinic Acid | 3-Methoxybenzylamine | CDI | Dioxane | 100% | acs.org |

Pyridine Ring Functionalization Approaches

Functionalization of the pyridine ring allows for the synthesis of a wide array of 3-hydroxypicolinic acid derivatives, which are precursors to diverse analogue libraries. One approach starts from readily available materials like furfural (B47365). google.com A multi-step process involving cyano-amination, bromination/rearrangement, and subsequent substitution can yield intermediates like 4-alkoxy-3-hydroxypicolinic acids. google.com For example, 4,6-dibromo-3-hydroxypicolinonitrile (B2652844) can be prepared from furfural and subsequently converted to the desired picolinic acid. google.com

Transition-metal-catalyzed C-H functionalization is another powerful tool for modifying the pyridine scaffold. beilstein-journals.org These methods allow for the direct introduction of alkyl or aryl groups onto the pyridine ring, avoiding the need for pre-functionalized starting materials. beilstein-journals.org While classical methods like the Hantzsch synthesis exist for creating functionalized pyridines, modern cross-coupling and C-H activation techniques offer more direct and efficient routes. beilstein-journals.orgresearchgate.net

N-Benzylation Methods and Analogous N-Substitution Routes

With the 3-hydroxypicolinamide core in hand, the next crucial step is the introduction of the N-benzyl group or other N-substituents. This is typically achieved through direct alkylation or reductive amination.

Direct N-Alkylation and Reductive Amination Techniques

Direct N-alkylation involves the reaction of a primary or secondary amide with an alkyl halide, such as benzyl (B1604629) bromide, often in the presence of a base. patsnap.com For example, the synthesis of N-benzyl-3-hydroxypiperidine, a related structure, can be achieved by reacting 3-hydroxypiperidine (B146073) with benzyl bromide in the presence of potassium carbonate. patsnap.com

Reductive amination is a versatile and highly controlled alternative for synthesizing N-substituted amines. masterorganicchemistry.com This method involves the initial reaction of an amine with an aldehyde or ketone (like benzaldehyde) to form an imine, which is then reduced to the corresponding amine. masterorganicchemistry.comlibretexts.org Common reducing agents for this process include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.comlibretexts.org This technique avoids the over-alkylation often seen with direct alkylation methods. masterorganicchemistry.com The process can be performed directly, where the amine, carbonyl compound, and reducing agent are mixed together, or indirectly, where the imine is pre-formed before reduction. ias.ac.in

| Method | Carbonyl/Alkyl Halide | Amine | Key Reagents/Catalysts | Outcome | Reference(s) |

| Direct Alkylation | Benzyl Bromide | 3-Hydroxypiperidine | K₂CO₃ | N-Benzyl-3-hydroxypiperidine | patsnap.com |

| Reductive Amination | Benzaldehyde | Ammonia | Raney Ni, H₂ | Benzylamine (B48309) | researchgate.net |

| Reductive Amination | Aldehydes/Ketones | Primary/Secondary Amines | NaBH₃CN or NaBH(OAc)₃ | N-Substituted Amines | masterorganicchemistry.comlibretexts.org |

| Indirect Reductive Amination | Aromatic Aldehydes | Aqueous Ammonia | NaBH₄ | Primary & Secondary Benzylamines | ias.ac.in |

Synthesis of N-Benzyl-3-hydroxypicolinamide and Related N-Aryl/Alkyl Amides

The synthesis of the target molecule, this compound, is accomplished by the amidation of 3-hydroxypicolinic acid with benzylamine. This reaction typically employs standard peptide coupling reagents as described in section 2.1.1.

The synthesis of a broader family of N-aryl and N-alkyl amides follows similar principles, where benzylamine is replaced with other primary or secondary amines. Copper-catalyzed N-arylation reactions, a variant of the Ullmann condensation, have become a powerful method for forming C-N bonds with aryl halides, providing access to a wide range of N-aryl amides. mdpi.com Ligands such as N,N'-bis(thiophen-2-ylmethyl)oxalamide or various hydroxypicolinamides can facilitate these copper-catalyzed couplings. bohrium.comacs.org For instance, N-arylation of adamantane-containing amines with iodobenzenes has been successfully performed using a CuI catalyst. mdpi.com Palladium-catalyzed reactions also offer efficient routes for creating N-aryl peptoids and other complex amides. rsc.org

Diversification of the 3-Hydroxypicolinamide Moiety for Analogue Libraries

Creating libraries of analogues based on the this compound structure is essential for exploring structure-activity relationships. Diversification can be achieved by modifying three key positions: the pyridine ring, the 3-hydroxy group, and the N-benzyl substituent.

Pyridine Ring Modification: As discussed in section 2.1.2, various functional groups can be introduced onto the pyridine ring. google.com This can be done by starting with substituted picolinic acids or by post-synthesis modification of the pyridine ring. For example, nitration can introduce a nitro group onto the 3-hydroxy-picolinamide core. vulcanchem.com

Modification of the 3-Hydroxy Group: The hydroxyl group can be alkylated to produce ethers, such as in the synthesis of 3-methoxy-N-(3-methoxybenzyl)picolinamide from 3-methoxypicolinic acid. acs.org

N-Substituent Variation: The N-benzyl group can be readily replaced by a wide variety of alkyl, aryl, and heteroaryl groups. This is achieved by using different amines in the amidation step (see 2.1.1) or through different alkylating agents in N-alkylation or reductive amination reactions (see 2.2.1). Libraries of compounds have been synthesized by reacting 3-aminopicolinic or 3-hydroxypicolinic acid with a range of amines using HATU as a coupling agent. nih.gov This allows for systematic exploration of how different substituents at the nitrogen atom affect the molecule's properties. nih.govacs.org

The generation of these analogue libraries is a critical step in optimizing the biological activity and physicochemical properties of the lead compound. nih.govacs.org

Modification at the Hydroxyl Group (e.g., Etherification, Esterification)

The hydroxyl group at the 3-position of the picolinamide (B142947) scaffold is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives with potentially altered physicochemical properties and biological activities. The most common modifications at this position are etherification and esterification, which transform the phenolic hydroxyl into an ether or ester linkage, respectively.

Etherification:

The synthesis of 3-alkoxypicolinamides can be achieved through Williamson ether synthesis. This reaction typically involves the deprotonation of the hydroxyl group with a suitable base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent is critical to ensure efficient conversion while minimizing side reactions. For instance, the reaction of a 3-hydroxypicolinamide with an alkyl halide in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile (B52724) can yield the corresponding 3-alkoxy derivative.

A study on the synthesis of 3,4-ethylenedioxythiophene (B145204) derivatives with hydroxymethyl groups highlighted the selective nature of etherification reactions, which can be influenced by the reactivity of the starting materials and the reaction conditions. sioc-journal.cn While not directly on picolinamides, this principle of selective etherification is applicable.

Esterification:

Esterification of the 3-hydroxyl group is another common derivatization strategy. This can be accomplished through several methods, including Fischer-Speier esterification, reaction with acyl chlorides, or coupling with carboxylic acids using a coupling agent.

Fischer-Speier esterification involves reacting the 3-hydroxypicolinamide with a carboxylic acid in the presence of a strong acid catalyst, typically sulfuric acid, and heat. scienceready.com.au The reaction is reversible, and to drive it towards the product, an excess of the alcohol or removal of water is often employed. libretexts.org

Alternatively, the hydroxyl group can be acylated using a more reactive acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base like pyridine or triethylamine. This method is generally faster and not reversible.

Coupling reactions with carboxylic acids using reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) provide a mild and efficient route to esters. Research on the synthesis of N-(3-acyloxyacyl)glycines demonstrated the utility of coupling agents like TBTU for forming ester bonds under gentle conditions. mdpi.com Studies have shown that esterification of related hydroxypicolinamide structures can lead to compounds with enhanced biological activity. For example, the bioactivity of N-(2-serinyl)-3-hydroxypicolinamide against P388 leukemia murine cells was reported to increase after esterification. researchgate.netukm.my

The following table summarizes representative conditions for these modifications.

| Modification | Reagents | Conditions | Product | Reference |

| Etherification | Alkyl halide, Base (e.g., NaH, K2CO3) | Aprotic polar solvent (e.g., DMF, Acetonitrile) | 3-Alkoxypicolinamide | sioc-journal.cn |

| Esterification (Fischer) | Carboxylic acid, Acid catalyst (e.g., H2SO4) | Heat, Reflux | 3-Acyloxypicolinamide | scienceready.com.au |

| Esterification (Acyl Halide) | Acyl chloride/anhydride, Base (e.g., Pyridine) | Anhydrous solvent | 3-Acyloxypicolinamide | libretexts.org |

| Esterification (Coupling) | Carboxylic acid, Coupling agent (e.g., DCC, EDC), Catalyst (e.g., DMAP) | Anhydrous solvent | 3-Acyloxypicolinamide | mdpi.com |

Substituent Effects on the Picolinamide Ring

The electronic properties of substituents on the picolinamide ring play a crucial role in modulating the reactivity and biological profile of the molecule. Substituents can exert their influence through a combination of inductive and resonance effects, which alter the electron density of the pyridine ring and the properties of the amide functionality. lasalle.eduucalgary.ca

Electronic Effects:

Substituents on the picolinamide ring can be broadly classified as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs).

Electron-Donating Groups (EDGs): Groups such as alkyl (-R), alkoxy (-OR), and amino (-NR2) increase the electron density of the pyridine ring through inductive and/or resonance effects. numberanalytics.com This increased electron density can enhance the nucleophilicity of the ring, potentially affecting its interaction with biological targets. For instance, in electrophilic aromatic substitution reactions, EDGs activate the ring, making it more reactive. lumenlearning.comopenstax.org

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density of the pyridine ring. lasalle.edu This can make the ring less susceptible to electrophilic attack and can also influence the acidity of the N-H proton of the amide and the rotational barrier of the C-N bond.

A structure-activity relationship (SAR) study on a series of picolinamide derivatives as acetylcholinesterase inhibitors revealed that the position of substituents significantly impacts activity. tandfonline.com For example, para-substituted derivatives showed more potent inhibition compared to meta- or ortho-substituted ones. tandfonline.com Similarly, in another study on picolinamide antibacterials, the positioning of a nitrogen atom in the pyridine ring led to a 1024-fold increase in selectivity for C. difficile over MRSA. nih.gov

Steric Effects:

Beyond electronic effects, the size and position of substituents can impose steric hindrance, which can influence the conformation of the molecule and its ability to bind to a target. lasalle.edu For example, bulky substituents near the amide linkage or the hydroxyl group could restrict rotation and favor specific conformations, which might be either beneficial or detrimental to biological activity.

The table below provides examples of substituent effects on the reactivity of aromatic rings, which are principles applicable to the picolinamide system.

| Substituent Type | Example Groups | Electronic Effect | Effect on Ring Reactivity | Reference |

| Activating (EDG) | -OH, -OR, -NH2, -Alkyl | Electron-donating (Resonance and/or Inductive) | Increases nucleophilicity, more reactive to electrophiles | numberanalytics.comlumenlearning.comopenstax.org |

| Deactivating (EWG) | -NO2, -CN, -C=O, -Halogens | Electron-withdrawing (Resonance and/or Inductive) | Decreases nucleophilicity, less reactive to electrophiles | lasalle.edunumberanalytics.com |

Tail Group Variations and Linker Design

Tail Group Variations:

The benzyl group itself offers numerous possibilities for substitution on the phenyl ring. The introduction of various functional groups (e.g., halogens, alkyl, alkoxy, nitro, cyano) at the ortho, meta, or para positions can fine-tune the electronic and steric properties of the entire tail moiety. These modifications can influence how the tail group fits into a binding pocket and can introduce new points of interaction, such as hydrogen bonds or halogen bonds.

For instance, in the development of picolinamide-based VEGFR-2 inhibitors, a variety of substituted benzyl and other aryl groups were explored as the tail group, leading to the identification of compounds with potent antiproliferative activity. nih.govnih.gov Similarly, research on picolinamide derivatives as DAPK1 inhibitors showed that the nature and substitution pattern of the aryl carboxamide tail were crucial for inhibitory potency. mdpi.com

Linker Design:

A linker can be introduced between the amide nitrogen and the terminal aryl group to alter the distance, angle, and flexibility of the tail group relative to the picolinamide core. Linkers can range from simple alkyl chains of varying lengths to more complex structures incorporating heteroatoms (e.g., ether, amine) or rigid units (e.g., other rings, alkynes).

The design of linkers is a key aspect of structure-activity relationship (SAR) studies. For example, in a series of pyrazolo[1,5-a]pyrimidine (B1248293) derivatives, the presence of a carboxamide group as part of the linker was found to significantly enhance activity. mdpi.com The systematic exploration of linkers can help to optimize the orientation of the tail group for optimal target engagement. Cheminformatics studies have focused on identifying common linkers in bioactive molecules to guide medicinal chemists in their design strategies. researchgate.net

The following table summarizes different strategies for tail group and linker modifications in picolinamide-like structures.

| Modification Strategy | Examples | Purpose | Reference |

| Tail Group Substitution | Substituted benzyl rings (e.g., with -Cl, -F, -OCH3) | Modulate electronics, sterics, and binding interactions | nih.govnih.govmdpi.com |

| Tail Group Replacement | Heteroaryl rings (e.g., pyridine, pyrazole) | Introduce new H-bonding sites, alter polarity | mdpi.com |

| Linker Introduction/Modification | Alkyl chains, ether linkages, amide bonds | Control distance, flexibility, and orientation of the tail group | mdpi.comresearchgate.net |

Molecular Pharmacology and Preclinical Biological Activities of N Benzyl 3 Hydroxypicolinamide Derivatives

Inhibition of Viral Replication Pathways

N-benzyl-3-hydroxypicolinamide derivatives have emerged as potent inhibitors of viral replication, with a primary focus on the human immunodeficiency virus type 1 (HIV-1). Their mechanism of action is multifaceted, targeting key enzymatic processes essential for the viral life cycle.

HIV-1 Integrase (IN) and Lens Epithelium-Derived Growth Factor (LEDGF/p75) Interaction Disruption (LEDGINs)

A significant antiviral strategy of this compound derivatives lies in their ability to disrupt the crucial interaction between HIV-1 integrase (IN) and the cellular cofactor Lens Epithelium-Derived Growth Factor (LEDGF/p75). These compounds, often referred to as LEDGINs (LEDGF/p75-IN interaction inhibitors), represent a class of allosteric inhibitors that effectively diminish proviral integration and reduce viral replicative capacity.

Unlike traditional integrase strand transfer inhibitors (INSTIs) that target the enzyme's active site, this compound derivatives function as allosteric inhibitors. They bind to a pocket at the dimer interface of the IN catalytic core domain (CCD), the same site where LEDGF/p75 engages the enzyme. This binding action does not directly compete with the DNA substrate but instead induces conformational changes in the integrase enzyme, rendering it catalytically incompetent. This allosteric mode of inhibition presents a significant advantage, as it can be effective against viral strains that have developed resistance to active site inhibitors.

The functionality of HIV-1 integrase is critically dependent on its ability to form stable dimers and higher-order oligomers. This compound derivatives have been shown to potently inhibit the dimerization of IN. By binding to the dimer interface, these compounds disrupt the protein-protein interactions necessary for the formation of a functional dimeric enzyme. This interference with the oligomerization state of integrase is a key aspect of their antiviral activity, as it prevents the proper assembly of the intasome, the nucleoprotein complex responsible for integrating the viral DNA into the host genome. Research has demonstrated that these 3-hydroxypicolinamide (B1208869) compounds exhibit low micromolar inhibition against IN dimerization, highlighting them as dual-function inhibitors that target both the IN-LEDGF/p75 interaction and IN oligomerization.

Hepatitis C Virus (HCV) NS5B Polymerase Inhibition

The nonstructural protein 5B (NS5B) is an RNA-dependent RNA polymerase that is essential for the replication of the Hepatitis C Virus (HCV) genome. As such, it is a prime target for antiviral drug development. However, based on currently available scientific literature, there is no specific research demonstrating the inhibitory activity of this compound or its derivatives against the HCV NS5B polymerase.

Modulation of Oxygen-Sensing Pathways

Beyond their antiviral properties, derivatives of this compound have been investigated for their ability to modulate cellular responses to changes in oxygen availability. This activity centers on their interaction with key enzymes in the hypoxia-inducible factor (HIF) pathway.

Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase (PHD) Inhibition

Patent literature indicates that this compound derivatives are being explored as inhibitors of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylases (PHDs). PHDs are enzymes that, under normal oxygen conditions (normoxia), hydroxylate specific proline residues on the alpha subunit of HIF (HIF-α). This hydroxylation marks HIF-α for proteasomal degradation. By inhibiting PHDs, this compound derivatives can prevent the degradation of HIF-α, even in the presence of oxygen. This leads to the stabilization and accumulation of HIF-α, which can then translocate to the nucleus and activate the transcription of a wide array of genes involved in erythropoiesis, angiogenesis, and cellular metabolism. This mechanism of action holds therapeutic potential for conditions such as anemia associated with chronic kidney disease.

Enzyme Inhibitory Activities (Beyond Viral/Oxygen Pathways)

The therapeutic potential of this compound derivatives extends to the inhibition of various enzymes crucial for metabolic and neurological processes. This section explores the documented inhibitory activities of these compounds against monoamine oxidases, cholinesterases, and their role in ribosomal inhibition.

Monoamine Oxidase (MAO) Inhibition

Derivatives of N-benzyl-carboxamide have been investigated for their ability to inhibit monoamine oxidases (MAO), enzymes responsible for the degradation of key neurotransmitters. A series of (S)-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which incorporate an N-benzyl-amide moiety, have demonstrated significant inhibitory activity against both MAO-A and MAO-B. nih.gov

Specific substitutions on the benzyl (B1604629) ring were found to influence the potency and selectivity of inhibition. For instance, compounds with a para-F (2d) or para-Br (2j) substitution on the benzyl ring showed selective inhibition of MAO-A, with IC50 values of 1.38 µM and 2.48 µM, respectively. nih.gov In contrast, other derivatives featuring meta-Br (2i), ortho-CH3 (2p), meta-OCH3 (2t), and 2,4-(OCH3)2 (2v) groups on the benzyl ring were effective inhibitors of both MAO-A and MAO-B. nih.gov

Further studies on pyridazinobenzylpiperidine derivatives also highlighted the potential for MAO inhibition. One compound, S5, which features a 3-Cl substitution, was identified as a potent and selective MAO-B inhibitor with an IC50 value of 0.203 µM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comresearchgate.net Kinetic studies revealed that this inhibition was competitive and reversible. mdpi.comresearchgate.net

Table 1: Monoamine Oxidase (MAO) Inhibitory Activity of N-Benzyl-carboxamide and Pyridazinobenzylpiperidine Derivatives

| Compound | Substitution on Benzyl Ring | MAO-A IC50 (µM) | MAO-B IC50 (µM) | Selectivity |

|---|---|---|---|---|

| 2d | para-F | 1.38 | - | MAO-A Selective |

| 2j | para-Br | 2.48 | - | MAO-A Selective |

| S5 | 3-Cl | 3.857 | 0.203 | MAO-B Selective |

| S15 | - | 3.691 | - | MAO-A Selective |

| S16 | 2-CN | - | 0.979 | MAO-B Selective |

Cholinesterase (ChE) Inhibition (e.g., Acetylcholinesterase, AChE)

N-benzylpiperidine derivatives have been a focus of research for developing cholinesterase inhibitors, which are crucial in managing neurodegenerative conditions like Alzheimer's disease. A series of novel N-benzylpiperidine carboxamide derivatives were designed and synthesized, showing potential as acetylcholinesterase (AChE) inhibitors. nih.gov In this series, the ester linker of a lead compound was replaced with a more stable amide linker. Two of the most active analogues, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20), exhibited in vitro IC50 values of 0.41 µM and 5.94 µM, respectively. nih.gov

Another study focused on N-benzylpiperidine derivatives combined with phthalimide (B116566) or indole (B1671886) moieties. nih.gov The most promising compound from this series, 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione (23), was found to be a potent inhibitor of butyrylcholinesterase (BChE) with an IC50 value of 0.72 µM. nih.gov This highlights the potential for these derivatives to selectively target different forms of cholinesterase.

Table 2: Cholinesterase Inhibitory Activity of N-Benzylpiperidine Derivatives

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | Acetylcholinesterase | 0.41 |

| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | Acetylcholinesterase | 5.94 |

| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione (23) | Butyrylcholinesterase | 0.72 |

Ribosomal Inhibition (Contextualized within Larger Structures)

While direct studies on the ribosomal inhibition of this compound are not extensively detailed, the broader class of picolinamide-containing natural products, such as the antifungal agent UK-2A, provides context for this potential mechanism. Antibiotics that target the ribosome are a cornerstone of anti-infective therapy, inhibiting protein synthesis by binding to either the small (30S) or large (50S) ribosomal subunits. nih.govyoutube.com For example, macrolide antibiotics bind to the 50S subunit and inhibit the elongation of the peptide chain. youtube.com Similarly, pleuromutilins bind to the peptidyl transferase center (PTC) on the large ribosomal subunit, interfering with the placement of tRNA molecules. nih.gov The structural similarities of this compound derivatives to these classes of compounds suggest that their anti-infective properties may, in part, be due to interactions with the bacterial ribosome. Further investigation is required to elucidate the specific binding sites and mechanisms of ribosomal inhibition for this particular class of derivatives.

Investigations into Anti-infective Properties

The this compound scaffold is a key feature in a number of compounds with potent anti-infective properties. Research has explored their efficacy against a range of fungal and bacterial pathogens.

Antifungal Mechanisms (e.g., UK-2A analogues)

The natural product UK-2A, an antifungal antibiotic, features a picolinamide (B142947) moiety and serves as a significant lead compound. nih.govresearchgate.net Analogues of UK-2A have been synthesized to explore and enhance its antifungal activity. These compounds primarily act by inhibiting the mitochondrial electron transport chain at the Qi site of the cytochrome bc1 complex. nih.gov

Modifications to the picolinamide ring and the benzyl substituent of the UK-2A macrocycle have been shown to impact antifungal potency. nih.govnih.gov For example, certain analogues where the 3-hydroxy-4-methoxy picolinic acid moiety was replaced with other o-hydroxy-substituted arylcarboxylic acids demonstrated strong activity against agriculturally important fungi like Zymoseptoria tritici and Leptosphaeria nodorum. nih.govnih.gov Several of these analogues exhibited IC50 values for Qi site inhibition that were comparable to or even slightly better than UK-2A itself. nih.gov

**Table 3: Antifungal Activity of UK-2A Analogues against *Zymoseptoria tritici***

| Compound | Modification | Mitochondrial Electron Transport IC50 (nM) | In Vitro Growth Inhibition EC50 (ppb) |

|---|---|---|---|

| UK-2A | - | 0.86 | 5.3 |

| Analogue 2 | Picolinamide Ring Replacement | 3.3 | - |

| Analogue 5 | Picolinamide Ring Replacement | 2.02 | - |

| Analogue 13 | Picolinamide Ring Replacement | 2.89 | - |

| Analogue 16 | Picolinamide Ring Replacement | 1.55 | - |

| Cyclohexyl Analogue (38) | Benzyl Position Modification | 1.23 | 2.8 |

Antibacterial Effects (e.g., against specific bacterial strains)

Derivatives containing a benzyl-amide or similar structures have also been evaluated for their antibacterial properties. A series of (3-benzyl-5-hydroxyphenyl)carbamates displayed potent inhibitory activity against a range of Gram-positive bacteria, including drug-resistant strains. nih.gov The most active compound in this series, 4,4-dimethylcyclohexanyl carbamate (B1207046) 6h, showed minimum inhibitory concentrations (MIC) between 4 and 8 µg/ml against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. nih.gov Preliminary evidence suggests that these compounds target the bacterial cell wall. nih.gov

In a different study, N-benzyl-3-sulfonamidopyrrolidines were identified as inhibitors of bacterial cell division in Escherichia coli. nih.gov A high-throughput screen identified a lead compound that caused lethal cell filamentation, indicating a mechanism that disrupts cytokinesis. nih.gov

Table 4: Antibacterial Activity of N-Benzyl Derivatives

| Compound Class | Most Active Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| (3-benzyl-5-hydroxyphenyl)carbamates | 4,4-dimethylcyclohexanyl carbamate 6h | Staphylococcus aureus | 4-8 µg/ml |

| (3-benzyl-5-hydroxyphenyl)carbamates | 4,4-dimethylcyclohexanyl carbamate 6h | Staphylococcus epidermidis | 4-8 µg/ml |

| (3-benzyl-5-hydroxyphenyl)carbamates | 4,4-dimethylcyclohexanyl carbamate 6h | Enterococcus faecalis | 4-8 µg/ml |

| N-benzyl-3-sulfonamidopyrrolidines | 534F6 | Escherichia coli | Activity observed (cell filamentation) |

Cell-Based Biological Evaluations (Excluding Human Clinical Data)

Antiproliferative and Cytotoxic Assessments (e.g., Leukemia Cell Lines)

While direct studies on this compound are absent, the broader class of N-benzyl derivatives has shown significant promise in antiproliferative research. For instance, a novel series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives demonstrated potent antiproliferative activity against several human cancer cell lines, including A549 (lung), MCF7 (breast), HCT116 (colon), and PC3 (prostate). Notably, compounds with a 1-methylpiperidin-4-yl group exhibited enhanced activity, with some derivatives showing IC₅₀ values under 5 μM against all tested cell lines, comparable to the control drug sorafenib.

Similarly, a series of glucopyranosyl-conjugated benzyl derivatives were designed as potential anticancer agents. One such derivative showed antiproliferative activity against HCT-116 colorectal cancer cells comparable to the established chemotherapeutic agent 5-fluorouracil (B62378) (5-FU), but with improved selectivity for cancer cells over normal cells. This cytotoxic effect was attributed to the induction of apoptosis.

Another study focused on (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives, which were evaluated for their inhibitory activity against monoamine oxidase (MAO). While primarily targeting enzymes relevant to neurodegenerative diseases, this class of compounds also underwent cytotoxicity testing against L929 cells, with active compounds showing no significant toxicity, highlighting the potential for selective biological activity within N-benzyl scaffolds.

Table 1: Antiproliferative Activity of Selected N-Benzyl Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Target Cell Line | Key Findings |

|---|---|---|

| N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea derivatives | A549, MCF7, HCT116, PC3 | Potent antiproliferative activity, with some IC₅₀ values < 5 μM. |

| Glucopyranosyl-conjugated benzyl derivatives | HCT-116 | Activity comparable to 5-FU with improved selectivity; induces apoptosis. |

Anti-inflammatory Response Modulation (in vitro)

The anti-inflammatory potential of compounds structurally related to this compound has been explored in various in vitro models. Benzimidazole (B57391) derivatives, for example, have been synthesized and evaluated for their anti-inflammatory effects. In one study, novel aminomethyl derivatives of benzimidazole were investigated using both in vitro and in vivo methods, with in silico approaches used to analyze their affinity for therapeutic targets within the inflammatory pathway.

In a different approach, the anti-inflammatory activity of 4-benzylpiperidine (B145979) was assessed through its ability to inhibit protein denaturation and proteinase activity in a dose-dependent manner. innovareacademics.in These in vitro assays are commonly used to screen for potential anti-inflammatory agents. innovareacademics.in

Furthermore, polysaccharides extracted from the jellyfish Lobonema smithii were shown to possess anti-inflammatory properties by decreasing nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophage cells. mdpi.com The study found that these polysaccharides could suppress the expression of key inflammatory mediators such as iNOS, COX-2, and pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α by inhibiting the NF-κB and MAPK signaling pathways. mdpi.com

Table 2: In Vitro Anti-inflammatory Activity of Related Compound Classes This table is interactive. You can sort and filter the data.

| Compound Class | In Vitro Model | Mechanism of Action / Key Findings | Reference |

|---|---|---|---|

| Benzimidazole derivatives | Oxidative burst assay | Investigated for in vitro anti-inflammatory effects. | |

| 4-Benzylpiperidine | Protein denaturation and proteinase inhibition assays | Dose-dependent inhibition of protein denaturation and proteinase activity. | innovareacademics.in |

Antioxidant Activity in Cellular Models

The antioxidant properties of N-benzyl derivatives have been a subject of scientific inquiry, although specific data for this compound in cellular models is not available. A study on novel N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides (nitrones) revealed their capacity as potent inhibitors of lipid peroxidation. nih.gov These compounds were also tested for their ability to scavenge free radicals using various antioxidant assays, including interaction with the stable DPPH radical. u-szeged.hu

Another relevant class of compounds, 3-hydroxypyridin-4-one derivatives bearing benzyl hydrazide substitutions, were synthesized and evaluated for their free radical scavenging activities. mdpi.com These compounds demonstrated antioxidant potential, with their efficacy measured by the DPPH radical scavenging assay. mdpi.com

Coumarin derivatives, which can incorporate N-benzyl moieties, have also been investigated. Novel 4-hydroxycoumarin (B602359) derivatives linked to an N-benzyl pyridinium (B92312) moiety were synthesized and evaluated. One of the synthesized compounds remarkably protected PC12 neurons against H₂O₂-induced cell death, indicating significant antioxidant activity in a cellular context. nih.gov

Table 3: Antioxidant Activity of Structurally Related Derivatives This table is interactive. You can sort and filter the data.

| Compound Class | Cellular Model / Assay | Key Findings | Reference |

|---|---|---|---|

| N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides | DPPH radical scavenging, lipid peroxidation inhibition | Potent inhibitors of lipid peroxidation and effective radical scavengers. | nih.govu-szeged.hu |

| 3-hydroxypyridin-4-one derivatives with benzyl hydrazide | DPPH radical scavenging assay | Demonstrated significant antioxidant activity. | mdpi.com |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Elucidation of Pharmacophoric Requirements for Target Engagement

The essential structural features required for the biological activity of N-Benzyl-3-hydroxypicolinamide and related compounds have been identified through extensive research, particularly in the context of HIV-1 integrase (IN) inhibition. The core pharmacophore consists of three key components: the 3-hydroxypicolinamide (B1208869) moiety, a central linker, and a benzyl (B1604629) group.

Derivatives of 3-hydroxypicolinamide have been identified as potent allosteric inhibitors of HIV-1 IN by disrupting the crucial interaction between IN and the lens epithelium-derived growth factor (LEDGF/p75). acs.org This inhibition is achieved through the formation of multiple hydrogen bonds and hydrophobic interactions with key residues at the allosteric binding site of the IN-LEDGF/p75 complex, including Glu170, His171, Thr174, Trp132, and Ala128. acs.org Notably, these compounds can also exhibit a dual inhibitory mechanism by preventing IN dimerization, which is another critical step in the viral replication cycle. acs.org

The 3-hydroxy group on the picolinamide (B142947) ring is a critical structural feature, essential for inhibitory potency. researchgate.net This hydroxyl group, along with the adjacent amide and the pyridine (B92270) nitrogen, is believed to act as a metal-chelating triad, a common feature in many integrase inhibitors that interact with divalent metal ions in the enzyme's active site. A shape-based pharmacophore model for this class of compounds has been developed, confirming the spatial arrangement of these features as crucial for target engagement. acs.org

Impact of N-Benzyl Substituent Variations on Potency and Selectivity

The N-benzyl group plays a significant role in modulating the potency and selectivity of this class of compounds. Variations in the substitution pattern of the benzyl ring can lead to substantial changes in biological activity.

Structure-activity relationship (SAR) studies on related scaffolds, such as N-benzyl phenethylamines, have demonstrated that N-benzyl substitution can significantly increase binding affinity and functional activity at certain receptors. researchgate.net In the context of HIV-1 IN inhibitors, modifying the benzyl group has been a key strategy for optimization. For instance, replacing the benzyl group with other aromatic or heteroaromatic systems has been explored to enhance potency. acs.org

In one study focusing on a novel inhibitor scaffold, derivatives with a parent phenylalanine (containing a benzyl side chain) or a naphthyl-derived group showed the best activity. acs.org Further modifications to the benzyl ring itself, such as the introduction of nitro or trifluoromethyl groups, have led to compounds with significantly higher potency. acs.org For example, a 4-nitrobenzenesulfonyl derivative was found to be approximately 25 times more potent than its parent compound. acs.org

However, not all substitutions are beneficial. In studies on related antifungal compounds, incorporating nitrogen-containing groups like nitro (NO2), amino (NH2), or dimethylamino (NMe2) into the 4-position of the benzyl's phenyl ring was found to significantly decrease inhibitory activity against Saccharomyces cerevisiae. researchgate.net

Table 1: Impact of N-Benzyl and Related Substitutions on Inhibitory Activity

This table compiles data from studies on N-benzyl derivatives and related compounds to illustrate SAR trends. Activity data is presented conceptually where direct comparative values for the primary compound are unavailable.

| Parent Scaffold | R1 Group (N-substituent) | Target/Assay | Relative Potency/Activity |

| Phenylalanine derivative | Phenyl (of Phe) | HIV-1 IN | Baseline |

| Phenylalanine derivative | Naphthyl | HIV-1 IN | Increased |

| Piperidine derivative | Benzenesulfonyl | HIV-1 IN | High |

| Piperidine derivative | 4-Nitrobenzenesulfonyl | HIV-1 IN | ~25x higher than baseline |

| Piperidine derivative | 4-Trifluoromethylbenzenesulfonyl | HIV-1 IN | High |

| UK-2A Analogue | 4-Nitrobenzyl | S. cerevisiae growth | Reduced |

| UK-2A Analogue | 4-Aminobenzyl | S. cerevisiae growth | Reduced |

Influence of Picolinamide Ring Substitutions on Biological Profiles

The picolinamide ring is a cornerstone of the molecule's pharmacophore, and its substitution pattern is critical for the biological profile. The most crucial substituent is the hydroxyl group at the 3-position. SAR studies have consistently shown that this 3-OH group is essential for the inhibitory potency of these compounds against their biological targets. researchgate.net Its removal or relocation often leads to a significant loss of activity.

In the context of HIV integrase inhibitors, research has also focused on the picolinamide core. While much of the effort has been on the groups attached to the amide nitrogen, the integrity of the 3-hydroxypicolinamide scaffold itself is considered vital for maintaining the specific interactions at the allosteric binding site.

Stereochemical Considerations in Activity Modulation

The three-dimensional arrangement of atoms (stereochemistry) in this compound analogs is a critical determinant of their biological activity. The specific orientation of substituents can profoundly impact how the molecule fits into its target binding site.

In research on related complex natural products like UK-2A, the stereochemistry at the carbon atom where the picolinamide ring is attached is a crucial structural feature for inhibitory potency. researchgate.net This highlights that the spatial relationship between the picolinamide pharmacophore and the rest of the molecule is tightly controlled for optimal activity.

Further evidence for the importance of stereochemistry comes from studies on other bioactive molecules containing benzyl and amide functionalities. For example, in a series of novel κ-opioid receptor (KOR) ligands, specific stereoisomers, such as those with a (1S,3R,4R) configuration on a cyclohexyl ring, were designed and synthesized. mdpi.com These efforts led to the identification of highly selective ligands, demonstrating that precise stereochemical control is essential for achieving desired potency and selectivity. mdpi.com Similarly, patents for certain androgen receptor modulators list specific (S) or (R) enantiomers as preferred compounds, indicating that a single enantiomer is often responsible for the desired biological effect. google.com This stereoselectivity arises because biological targets like enzymes and receptors are themselves chiral, and only a molecule with the correct 3D shape can bind effectively.

Development of Quantitative Structure-Activity Relationships (QSAR) Models

To better understand the relationship between the chemical structure and biological activity of N-benzyl-containing compounds, researchers have developed Quantitative Structure-Activity Relationship (QSAR) models. These computational models translate the structural features of a series of compounds into a mathematical equation that can predict their biological activity.

For a series of N-benzyl pyridinone derivatives, which are structurally related to N-benzyl picolinamides, statistically significant 3D-QSAR models have been generated. thieme-connect.com Using techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Shape Analysis (CoMSIA), these models provide insights into the steric, electrostatic, and hydrophobic fields around the molecule that are favorable or unfavorable for activity. thieme-connect.com Such models can guide the rational design of new, more potent inhibitors by predicting the activity of virtual compounds before they are synthesized. thieme-connect.com

In studies directly involving the 3-hydroxypicolinamide class of HIV-1 IN inhibitors, a shape-based pharmacophore model was developed. acs.org This model defines the essential 3D arrangement of chemical features required for binding and inhibition. It serves as a qualitative QSAR tool, helping to identify new compounds with the correct structural framework to be active against the target. acs.org These modeling approaches are crucial for optimizing lead compounds and exploring novel chemical spaces with a higher probability of success.

Computational Methodologies in the Study of N Benzyl 3 Hydroxypicolinamide

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the binding mode of N-Benzyl-3-hydroxypicolinamide within the active site of a hypothetical protein target, such as a bacterial DNA gyrase, an enzyme vital for bacterial replication.

The process commences with the three-dimensional structures of both this compound (the ligand) and the target protein. The ligand's structure can be generated and optimized using computational chemistry software, while the protein's structure is typically obtained from crystallographic data from repositories like the Protein Data Bank (PDB).

Specialized docking software, such as AutoDock or GOLD, is then utilized to explore a multitude of possible binding poses of the ligand within the protein's active site. These programs employ scoring functions to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction.

Following the docking simulations, a detailed ligand-protein interaction profiling is conducted to analyze the non-covalent interactions that stabilize the complex. This can be performed using tools like the Protein-Ligand Interaction Profiler (PLIP), which identifies and visualizes various types of interactions, including hydrogen bonds, hydrophobic contacts, and π-stacking. github.io

A hypothetical molecular docking study of this compound against E. coli DNA gyrase B could yield the following results:

| Binding Pose | Docking Score (kcal/mol) | Key Interacting Residues | Interaction Types |

|---|---|---|---|

| 1 | -8.5 | ASP73, GLY77 | Hydrogen Bond |

| 1 | -8.5 | ILE78, PRO79 | Hydrophobic |

| 2 | -7.9 | GLU50, ASN46 | Hydrogen Bond |

| 3 | -7.2 | ILE94 | Hydrophobic |

This analysis would suggest that the hydroxypicolinamide moiety of this compound forms crucial hydrogen bonds with key residues in the ATP-binding site of DNA gyrase, while the benzyl (B1604629) group engages in hydrophobic interactions, collectively contributing to the binding affinity and specificity.

Molecular Dynamics Simulations for Binding Conformation and Stability

To further investigate the binding conformation and stability of the this compound-protein complex predicted by molecular docking, molecular dynamics (MD) simulations are employed. MD simulations provide a dynamic view of the system at an atomic level, allowing for the assessment of the complex's stability and the characterization of the ligand's conformational changes over time.

The initial coordinates for the MD simulation are taken from the most promising docked pose. The complex is then solvated in a water box, and ions are added to neutralize the system, mimicking physiological conditions. The system is then subjected to energy minimization to remove any steric clashes.

The simulation itself involves solving Newton's equations of motion for all atoms in the system over a specified period, typically in the nanosecond to microsecond range. The resulting trajectory provides a detailed timeline of the positions, velocities, and energies of all atoms.

Analysis of the MD trajectory can reveal important information about the stability of the protein-ligand complex. Key metrics that are often calculated include:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions over time. A stable RMSD value suggests that the complex has reached equilibrium and is structurally stable. researchgate.net

Root Mean Square Fluctuation (RMSF): This metric quantifies the fluctuation of individual residues or atoms around their average positions. High RMSF values in certain regions of the protein can indicate flexibility, which may be important for ligand binding. github.ioresearchgate.net

A hypothetical 100-nanosecond MD simulation of the this compound-E. coli DNA gyrase B complex could provide the following stability metrics:

| Metric | Average Value | Interpretation |

|---|---|---|

| Protein RMSD | 1.5 Å | The protein maintains a stable conformation throughout the simulation. |

| Ligand RMSD | 0.8 Å | The ligand remains stably bound in the active site. |

| Active Site Residue RMSF | 0.5 Å | Key interacting residues exhibit minimal fluctuations, indicating a stable binding interaction. |

These results would indicate that the binding of this compound to the DNA gyrase active site is stable over the simulation time, reinforcing the findings from the molecular docking study.

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules like this compound. DFT calculations can provide insights into the molecule's geometry, electronic properties, and reactivity, which are crucial for understanding its mechanism of action and for designing more potent analogs.

By solving the Schrödinger equation for the molecule, DFT can be used to determine a variety of electronic properties, including:

Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability.

Electron Density Distribution: This reveals the distribution of electrons within the molecule, highlighting electron-rich and electron-deficient regions that are susceptible to electrophilic and nucleophilic attack, respectively.

Electrostatic Potential: This maps the electrostatic potential onto the molecule's surface, identifying regions that are likely to engage in electrostatic interactions.

Hypothetical DFT calculations for this compound could yield the following electronic properties:

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.2 eV | Indicates the molecule's ability to donate electrons. |

| LUMO Energy | -1.5 eV | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 4.7 eV | Suggests good chemical stability. |

| Dipole Moment | 3.5 D | Indicates a polar nature, which can influence solubility and membrane permeability. |

These quantum chemical insights can guide the rational modification of the this compound scaffold to enhance its electronic properties and, consequently, its biological activity.

In Silico Screening and Virtual Library Design

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into two types: ligand-based and structure-based virtual screening.

In the context of this compound, a virtual library of analogs could be designed by systematically modifying its chemical structure. For instance, different substituents could be introduced on the benzyl ring or the picolinamide (B142947) core. This virtual library can then be screened to identify compounds with potentially improved binding affinity or other desirable properties.

A structure-based virtual screening campaign would involve docking each compound from the virtual library into the active site of the target protein. The compounds would then be ranked based on their docking scores, and the top-ranked molecules would be selected for further investigation.

A hypothetical virtual library designed around the this compound scaffold might include the following modifications:

| Compound ID | Modification on Benzyl Ring | Modification on Picolinamide Core | Predicted Docking Score (kcal/mol) |

|---|---|---|---|

| NBHP-001 | 4-Fluoro | None | -8.8 |

| NBHP-002 | 3-Chloro | None | -9.1 |

| NBHP-003 | None | 5-Methyl | -8.2 |

| NBHP-004 | 4-Methoxy | 5-Bromo | -9.5 |

This approach allows for the rapid exploration of the chemical space around the lead compound, facilitating the identification of more potent and selective analogs.

Predictive Modeling for Biological Activity and ADMET (excluding clinical ADMET)

Predictive modeling plays a crucial role in the early stages of drug discovery by forecasting the biological activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of drug candidates. These in silico models are built using machine learning algorithms trained on large datasets of compounds with known experimental data.

For this compound, predictive models can be used to estimate its likely biological activity against various targets and to predict its pharmacokinetic and toxicological profile. This information is invaluable for prioritizing compounds for synthesis and experimental testing.

A variety of ADMET properties can be predicted using computational models, including:

Aqueous Solubility: This affects the compound's absorption and distribution.

Blood-Brain Barrier Permeability: This is important for drugs targeting the central nervous system.

Cytochrome P450 Inhibition: This can indicate potential drug-drug interactions.

Hepatotoxicity: This predicts the potential for liver damage.

Carcinogenicity and Mutagenicity: These models assess the potential for the compound to cause cancer or genetic mutations.

A predicted ADMET profile for this compound might look as follows:

| ADMET Property | Predicted Value/Class | Implication |

|---|---|---|

| Aqueous Solubility | Moderate | Acceptable for oral absorption. |

| Blood-Brain Barrier Permeability | Low | Unlikely to cause significant CNS side effects. |

| CYP2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions via this pathway. |

| Hepatotoxicity | Low risk | Unlikely to be toxic to the liver. |

| Ames Mutagenicity | Non-mutagenic | Low risk of causing genetic mutations. |

By leveraging these predictive models, researchers can de-risk their drug discovery programs by identifying and addressing potential liabilities early in the process.

Advanced Research Perspectives and Future Directions

Exploration of Novel Molecular Targets for 3-Hydroxypicolinamide (B1208869) Scaffolds

The 3-hydroxypicolinamide scaffold, the core of N-Benzyl-3-hydroxypicolinamide, is recognized as a "privileged structure" in drug design, capable of interacting with a wide range of biological macromolecules. mdpi.comresearcher.life Research is actively expanding beyond its established roles to identify novel molecular targets. One key area of exploration is its function as a metal-binding pharmacophore. This property is being leveraged to design inhibitors for metalloenzymes, which are critical in various diseases. For instance, derivatives of the related 3-hydroxypicolinonitrile have been synthesized to target the dinuclear Mn2+ active site of the influenza virus's RNA-dependent RNA polymerase acidic N-terminal (PAN) endonuclease, a crucial component for viral replication. nih.gov

Furthermore, the scaffold's ability to sensitize lanthanide ions, such as Eu3+, opens up applications in bio-imaging and diagnostics, suggesting that its molecular targets could include specific proteins or cellular compartments where ion concentration is biologically relevant. researchgate.netusp.br The discovery of purine-scaffold inhibitors for Hsp90, a key protein in cancer, has spurred interest in identifying other heterocyclic scaffolds, like the 3-hydroxypicolinamide platform, that could modulate similar chaperone proteins or other targets involved in cellular stress and protein folding. nih.gov

Development of Multi-Target Directed Ligands Incorporating the this compound Moiety

Chronic and complex diseases like neurodegenerative disorders often involve multiple pathological pathways, making single-target drugs inadequate. mdpi.com The development of Multi-Target Directed Ligands (MTDLs) aims to address this by designing single molecules that can modulate several targets simultaneously. nih.gov The N-benzyl moiety, a key component of this compound, is frequently incorporated into MTDLs for its ability to interact with various biological targets, including those relevant to Alzheimer's disease. researchgate.netnih.govfrontiersin.org

The strategy often involves combining the this compound moiety with other pharmacophores to create hybrid molecules. For example, researchers have successfully synthesized MTDLs by linking an N-benzyl group to other heterocyclic systems to concurrently inhibit enzymes like monoamine oxidase (MAO) and cholinesterases, both of which are implicated in neurodegeneration. mdpi.com The design of such molecules is based on the principle of pharmacophore fusion, where distinct structural elements known to bind to different targets are integrated into a single chemical entity. nih.gov This approach enhances therapeutic efficacy and can potentially reduce the side effects and drug-drug interaction risks associated with polypharmacy. frontiersin.org

Mechanistic Studies of Uncharacterized Biological Activities

While some activities of 3-hydroxypicolinamide derivatives are known, the precise molecular mechanisms often require deeper investigation. Studies have shown that 3-hydroxypicolinamide can stimulate the production of fibrillar collagens (types I, III, and V), elastin (B1584352), and various heat shock proteins (HSPs) in human dermal fibroblasts, both in normal and UVA-irradiated conditions. nih.govscconline.orgsemanticscholar.org These effects suggest significant potential in anti-aging and skin repair applications.

The observed biological outcomes include the direct inhibition of matrix metalloproteinases (MMPs) and elastase, enzymes that degrade the extracellular matrix. nih.govscconline.org However, the upstream signaling pathways that lead to the transcriptional stimulation of collagen and elastin are not fully elucidated. Similarly, the compound's varied effects on the expression of different HSPs (HSP-27, 47, 70, and 90) indicate a complex regulatory role that warrants further mechanistic study to identify the specific transcription factors and signaling cascades involved. semanticscholar.org

Table 1: Effects of 3-Hydroxypicolinamide on Heat Shock Protein Expression in Fibroblasts Data extracted from studies on dermal fibroblasts. semanticscholar.org

| Heat Shock Protein | Concentration | Effect |

| HSP-27 | 0.01%, 0.1%, 1% | Significant Stimulation |

| HSP-47 | 1% | Significant Stimulation |

| HSP-70 | 1% | Significant Stimulation |

| HSP-90 | 1% | Significant Stimulation |

Application of Advanced Synthetic Technologies (e.g., Flow Chemistry, Machine Learning-Assisted Synthesis)

Modernizing the synthesis of this compound and its derivatives is crucial for efficient drug discovery and manufacturing. Advanced technologies like flow chemistry and machine learning are being increasingly applied to overcome the challenges of traditional batch synthesis.

Flow Chemistry: This technology enables the continuous synthesis of chemical compounds in a reactor, offering better control over reaction conditions, improved safety, and easier scalability. mdpi.com For picolinamide (B142947) synthesis, continuous flow processes can streamline multi-step reactions, reduce reaction times, and minimize the need for isolating intermediates, which is particularly advantageous for large-scale production. mdpi.comgoogle.com

Machine Learning-Assisted Synthesis: Artificial intelligence (AI) and machine learning (ML) are revolutionizing how chemists design synthetic routes and predict reaction outcomes. acs.orgdypvp.edu.in ML models can be trained on vast datasets of chemical reactions to predict the feasibility of a synthetic pathway, optimize reaction conditions, and even design novel molecules with desired properties (de novo design). nih.govgithub.iomdpi.com These computational tools can accelerate the design-make-test-analyze cycle, making the discovery of new this compound derivatives faster and more efficient. acs.org

Integration of Omics Data in Understanding Compound Effects

To gain a comprehensive understanding of the biological effects of this compound, researchers are turning to "omics" technologies. Proteomics (the study of proteins) and metabolomics (the study of metabolites) provide a global snapshot of the molecular changes within a cell or organism following compound exposure. springernature.commdpi.com

By employing techniques like mass spectrometry, these approaches can identify which proteins and metabolic pathways are altered by the compound. nih.govnih.gov For example, integrating proteomic and metabolomic data can reveal how this compound affects cellular energy metabolism, stress response pathways, or other key biological processes. researchgate.net This systems-level view is invaluable for identifying novel mechanisms of action, discovering new therapeutic targets, and uncovering potential biomarkers to assess the compound's efficacy in preclinical and clinical settings. nih.gov

Rational Design of Next-Generation Chemical Probes and Modulators

The this compound scaffold serves as a valuable starting point for the rational design of next-generation molecules. This process uses an understanding of structure-activity relationships (SAR) to make targeted chemical modifications that enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Chemical Probes: These are highly selective small molecules designed to interact with a specific protein target. rsc.org By modifying the this compound structure, researchers can create potent and selective probes to study the function of a particular enzyme or receptor in its biological context. This is essential for target validation in the early stages of drug discovery. rsc.org

Next-Generation Modulators: The insights gained from SAR studies on picolinamide derivatives are used to design improved therapeutic candidates. nih.govrsc.org For example, optimizing substituents on the picolinamide ring has led to the discovery of highly potent and orally available inhibitors for targets like 11β-hydroxysteroid dehydrogenase type 1, which is relevant to metabolic syndrome. nih.gov This iterative process of design, synthesis, and testing is fundamental to developing safer and more effective drugs based on the this compound core.

Q & A

Q. What are the optimal synthetic routes for N-Benzyl-3-hydroxypicolinamide, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthetic optimization involves selecting solvent systems (e.g., tetrahydrofuran, dichloromethane) and catalysts to enhance reaction efficiency. For example, stepwise coupling of picolinamide precursors with benzyl halides under inert atmospheres (N₂/Ar) can improve yields. Reaction monitoring via thin-layer chromatography (TLC) and purification by column chromatography (silica gel, gradient elution) are critical for purity. Adjusting temperature (e.g., reflux vs. room temperature) and stoichiometric ratios of reagents can mitigate side reactions. Post-synthesis, recrystallization in solvents like ethanol or ethyl acetate may further refine purity .

Q. Which analytical techniques are critical for characterizing this compound’s structural integrity and purity?

- Methodological Answer : A multi-technique approach is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms molecular structure by assigning proton and carbon environments (e.g., benzyl group protons at δ 4.5–5.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% by area normalization) .

- Mass Spectrometry (MS) : LC-MS or HRMS validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass) .

Table 1: Key Analytical Techniques

| Technique | Purpose | Reference |

|---|---|---|

| ¹H NMR | Structural confirmation | |

| HPLC | Purity assessment | |

| HRMS | Molecular formula verification |

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (S24/25) .

- Ventilation : Use fume hoods to prevent inhalation of dust (S22) .

- Storage : Keep in airtight containers under dry, cool conditions (≤4°C) to prevent degradation.

- Waste Disposal : Follow institutional guidelines for halogenated organic waste due to potential benzyl/pyridine residues .

Advanced Research Questions

Q. How can researchers investigate structure-activity relationships (SAR) for this compound derivatives targeting specific biological pathways?

- Methodological Answer :

- Derivatization : Synthesize analogs with substituent variations (e.g., halogenation at the benzyl ring or picolinamide nitrogen).

- Bioassays : Test inhibitory activity against target enzymes (e.g., kinases) using fluorescence-based assays or SPR (surface plasmon resonance) for binding affinity measurements.

- Data Correlation : Use regression models to link structural descriptors (e.g., logP, steric bulk) with bioactivity. For example, increased hydrophobicity may enhance membrane permeability but reduce solubility .

Q. What methodologies are recommended for resolving contradictions in experimental data related to this compound’s bioactivity?

- Methodological Answer :

- Reproducibility Checks : Repeat assays under standardized conditions (e.g., fixed pH, temperature) to rule out procedural variability.

- Cross-Validation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular viability assays).

- Meta-Analysis : Review literature on structurally analogous compounds (e.g., N-phenylbenzamide derivatives) to identify trends or confounding factors (e.g., assay interference by DMSO) .

Q. What in silico approaches can predict the physicochemical properties and binding affinities of this compound derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions (e.g., docking to kinase ATP-binding pockets) using software like AutoDock Vina or Schrödinger Suite.

- QSAR Modeling : Train models with descriptors (e.g., topological polar surface area, H-bond donors) to predict ADMET properties.

- Database Mining : Cross-reference experimental data (e.g., NIST Chemistry WebBook) for validation of computational predictions .

Data Contradiction Analysis Framework

- Step 1 : Identify conflicting datasets (e.g., divergent IC₅₀ values in enzyme assays).

- Step 2 : Audit experimental variables (e.g., reagent lot differences, incubation time).

- Step 3 : Apply statistical tests (e.g., ANOVA, t-tests) to determine significance of discrepancies.

- Step 4 : Publish methodological appendices detailing all conditions to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.